(R)-(-)-N-3-Benzylnirvanol

Catalog No.
S981724
CAS No.
790676-41-4
M.F
C18H18N2O2
M. Wt
294.354
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-N-3-Benzylnirvanol

CAS Number

790676-41-4

Product Name

(R)-(-)-N-3-Benzylnirvanol

IUPAC Name

(5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione

Molecular Formula

C18H18N2O2

Molecular Weight

294.354

InChI

InChI=1S/C18H18N2O2/c1-2-18(15-11-7-4-8-12-15)16(21)20(17(22)19-18)13-14-9-5-3-6-10-14/h3-12H,2,13H2,1H3,(H,19,22)/t18-/m1/s1

InChI Key

ZMZDHUHMXXALFX-GOSISDBHSA-N

SMILES

CCC1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3

Synonyms

5-Ethyl-5-phenyl-3-(phenylmethyl)-2,4-imidazolidinedione;

Enzyme Inhibition:

(R)-(-)-N-3-Benzylnirvanol is a potent and selective inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19) []. CYP2C19 is a liver enzyme involved in the metabolism of various drugs. Inhibiting this enzyme can affect how the body processes certain medications [, ].

Anti-inflammatory Properties:

Studies have shown that (R)-(-)-N-3-Benzylnirvanol may possess anti-inflammatory properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines in certain cell types []. However, further research is needed to understand its potential therapeutic applications.

(R)-(-)-N-3-Benzylnirvanol is an organic compound characterized by its unique structural features, including a benzyl group attached to a nitrogen atom and a hydroxyl group. Its chemical formula is C18H18N2O2C_{18}H_{18}N_{2}O_{2}, and it is classified as a selective inhibitor of cytochrome P450 2C19 (CYP2C19), an enzyme involved in drug metabolism. This compound belongs to a class of N-benzyl derivatives that have shown promise in pharmacological applications, particularly in modulating the activity of various enzymes.

(R)-(-)-N-3-Benzylnirvanol acts as a competitive inhibitor of CYP2C19. It binds reversibly to the active site of the enzyme, preventing the binding and subsequent metabolism of CYP2C19 substrates []. This inhibition can significantly alter the blood levels and efficacy of drugs metabolized by CYP2C19.

, primarily as an inhibitor of CYP2C19. It has been shown to selectively inhibit this enzyme over other cytochrome P450 isoforms, making it a valuable tool for studying drug interactions and metabolism. The compound's reactivity can be influenced by its stereochemistry, with the (R)-(-) form exhibiting distinct inhibitory properties compared to its enantiomers.

The biological activity of (R)-(-)-N-3-Benzylnirvanol is primarily centered on its role as a CYP2C19 inhibitor. This enzyme is responsible for the metabolism of many clinically relevant drugs, including antidepressants and proton pump inhibitors. Studies have demonstrated that (R)-(-)-N-3-Benzylnirvanol has a significant impact on the pharmacokinetics of these drugs, potentially altering their efficacy and safety profiles . Its selectivity for CYP2C19 over other enzymes enhances its utility in pharmacological research.

The synthesis of (R)-(-)-N-3-Benzylnirvanol typically involves several steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and appropriate carbonyl compounds.
  • Formation of Intermediate Compounds: Through condensation reactions, intermediates are formed that eventually lead to the desired product.
  • Resolution of Enantiomers: The final step often involves chiral resolution techniques to isolate the (R)-(-) enantiomer from racemic mixtures, ensuring the purity required for biological testing.

These methods allow for the efficient production of (R)-(-)-N-3-Benzylnirvanol with high yield and purity.

Recent studies have focused on the interaction profile of (R)-(-)-N-3-Benzylnirvanol with various substrates metabolized by CYP2C19. It has been shown to selectively inhibit this enzyme without significantly affecting other cytochrome P450 isoforms or non-CYP enzymes . This selectivity is crucial for minimizing adverse drug interactions in clinical settings.

Several compounds share structural similarities with (R)-(-)-N-3-Benzylnirvanol, particularly within the class of N-benzyl derivatives. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
N-3-BenzylphenobarbitalBenzyl group attached to phenobarbitalPotent CYP2C19 inhibitor; more potent than (R)-(-)
(+)-N-3-BenzylnirvanolEnantiomer of (R)-(-) formSelective CYP2C19 inhibitor; less potent than (R)-(-)
N-Benzyl-N-methylamineBenzyl group with methyl amineModulates neurotransmitter activity

Uniqueness: The primary distinction of (R)-(-)-N-3-Benzylnirvanol lies in its specific stereochemistry and selectivity for CYP2C19, which may not be matched by other similar compounds. Its unique properties make it particularly useful for understanding metabolic pathways and potential therapeutic applications in drug development.

XLogP3

3

Dates

Modify: 2024-04-14

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